molecular formula C25H22N2O6S B11440127 Ethyl 2-({[5-(3,4-dimethoxyphenyl)isoxazol-3-yl]carbonyl}amino)-4-phenylthiophene-3-carboxylate

Ethyl 2-({[5-(3,4-dimethoxyphenyl)isoxazol-3-yl]carbonyl}amino)-4-phenylthiophene-3-carboxylate

Cat. No.: B11440127
M. Wt: 478.5 g/mol
InChI Key: NTAPDEOOEPSPJB-UHFFFAOYSA-N
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Description

ETHYL 2-[5-(3,4-DIMETHOXYPHENYL)-1,2-OXAZOLE-3-AMIDO]-4-PHENYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound that features a combination of oxazole, thiophene, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[5-(3,4-DIMETHOXYPHENYL)-1,2-OXAZOLE-3-AMIDO]-4-PHENYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the formation of the oxazole ring through a cyclization reaction involving a precursor such as 3,4-dimethoxyphenylacetic acid. The thiophene ring can be introduced via a Suzuki-Miyaura coupling reaction, which is known for its mild and functional group tolerant conditions . The final esterification step involves the reaction of the carboxylic acid with ethanol under acidic conditions to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of green chemistry principles, such as employing environmentally benign solvents and catalysts, is often considered to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[5-(3,4-DIMETHOXYPHENYL)-1,2-OXAZOLE-3-AMIDO]-4-PHENYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can be performed on the oxazole or thiophene rings using reagents like sodium hydride or organolithium compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

ETHYL 2-[5-(3,4-DIMETHOXYPHENYL)-1,2-OXAZOLE-3-AMIDO]-4-PHENYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 2-[5-(3,4-DIMETHOXYPHENYL)-1,2-OXAZOLE-3-AMIDO]-4-PHENYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The oxazole and thiophene rings can interact with enzymes or receptors, modulating their activity. This compound may inhibit certain enzymes or bind to receptors, altering cellular pathways and leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 2-[5-(3,4-DIMETHOXYPHENYL)-1,2-OXAZOLE-3-AMIDO]-4-PHENYLTHIOPHENE-3-CARBOXYLATE is unique due to its combination of oxazole, thiophene, and phenyl groups, which confer specific electronic and steric properties. This makes it particularly useful in applications requiring precise molecular interactions, such as drug design and material science.

Properties

Molecular Formula

C25H22N2O6S

Molecular Weight

478.5 g/mol

IUPAC Name

ethyl 2-[[5-(3,4-dimethoxyphenyl)-1,2-oxazole-3-carbonyl]amino]-4-phenylthiophene-3-carboxylate

InChI

InChI=1S/C25H22N2O6S/c1-4-32-25(29)22-17(15-8-6-5-7-9-15)14-34-24(22)26-23(28)18-13-20(33-27-18)16-10-11-19(30-2)21(12-16)31-3/h5-14H,4H2,1-3H3,(H,26,28)

InChI Key

NTAPDEOOEPSPJB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C3=NOC(=C3)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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